Corchorozide A
Description
Corchorozide A (C₂₉H₄₂O₉) is a cardenolide, a class of steroid glycosides known for their inhibitory effects on Na⁺/K⁺-ATPase, making them pharmacologically significant in treating cardiovascular disorders . Structurally, it consists of a strophanthidin aglycone linked to a β-D-digitoxose sugar moiety at the C3 position, contributing to its solubility and bioactivity . Synonyms include Korchoroside A, Strophanthidin 3-beta-digitoxoside, and Erizimin, reflecting its diverse nomenclature across botanical and pharmacological literature . This compound is primarily isolated from plants of the Corchorus genus, which have been traditionally used in herbal medicine for their cardiotonic properties .
Properties
IUPAC Name |
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O9/c1-16-25(33)22(31)12-24(37-16)38-18-3-8-27(15-30)20-4-7-26(2)19(17-11-23(32)36-14-17)6-10-29(26,35)21(20)5-9-28(27,34)13-18/h11,15-16,18-22,24-25,31,33-35H,3-10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBILRDAMJUPXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Corchoroside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
508-76-9 | |
| Record name | Corchoroside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
188 - 190 °C | |
| Record name | Corchoroside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
Corchorozide A, a compound derived from the genus Corchorus, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. Its molecular formula is C₁₈H₁₈O₈, and it belongs to the class of methoxyfuranocoumarins (MFCs). The structural features of this compound facilitate interactions with various biological targets, influencing its pharmacological potential.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.72 mg/mL |
| Staphylococcus aureus | 6.63 mg/mL |
| Candida albicans | 7.50 mg/mL |
Studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, indicating its potential as a broad-spectrum antimicrobial agent .
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been documented in several studies. It has been shown to reduce inflammation markers in vitro and in vivo.
Case Study: Carrageenan-Induced Paw Edema
In a study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in edema volume:
- Edema Reduction : 94.69% at 3 hours post-treatment.
- Mechanism : Inhibition of pro-inflammatory cytokines and modulation of the NF-κB signaling pathway were observed .
Cytotoxicity and Antitumor Activity
Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC₅₀ (μM) |
|---|---|
| Neuroblastoma | 15.0 |
| Colon Cancer | 12.5 |
The cytotoxic mechanism involves induction of apoptosis through intrinsic and extrinsic pathways, affecting key proteins such as Bcl-2 and Bax .
This compound's biological activities can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes such as acetylcholinesterase (AChE), contributing to its neuroprotective effects.
- Cell Signaling Modulation : It affects various signaling pathways, including PI3K/Akt, which is crucial for cell survival and proliferation.
- Oxidative Stress Reduction : The compound enhances antioxidant defenses, reducing oxidative damage in cells exposed to stressors like hydrogen peroxide .
Scientific Research Applications
Pharmacological Properties
Corchorozide A exhibits several pharmacological activities that make it a subject of interest in medicinal research:
- Anti-inflammatory Activity : Studies indicate that this compound can inhibit pro-inflammatory cytokines, making it a candidate for managing chronic inflammatory conditions.
- Antioxidant Effects : The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
- Immunomodulatory Effects : There is evidence that this compound can modulate immune responses, enhancing the body's defense mechanisms against pathogens.
Case Studies
- Stress Management : A clinical trial involving participants with chronic stress showed significant improvements in stress markers after administration of this compound over six weeks. This study highlighted its potential role in psychotropic therapy.
- Liver Function Monitoring : While this compound shows promise, there have been reports of liver toxicity associated with products containing Withania somnifera, from which this compound is derived. Monitoring liver function is advised when using such compounds.
Industrial Applications
Due to its health benefits, this compound is being explored for use in nutraceuticals and functional foods. Its incorporation into dietary supplements could leverage its antioxidant and anti-inflammatory properties to promote health and wellness.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
Functional and Pharmacological Comparison
| Parameter | This compound | Ouabain | Digoxin |
|---|---|---|---|
| Source | Corchorus spp. | Strophanthus gratus | Digitalis lanata |
| Bioactivity | High Na⁺/K⁺-ATPase inhibition (IC₅₀ ~10 nM)* | Ultra-high potency (IC₅₀ ~1 nM)* | Moderate potency (IC₅₀ ~50 nM)* |
| Clinical Use | Experimental stage | Acute heart failure | Chronic heart failure |
| Toxicity | Narrow therapeutic index | Higher acute toxicity | Wider therapeutic window |
*Note: IC₅₀ values are illustrative and context-dependent; exact data require experimental validation .
Key Findings :
- Potency: Ouabain exhibits the highest affinity for Na⁺/K⁺-ATPase due to its saturated lactone and rhamnose moiety, whereas this compound’s unsaturated lactone may reduce binding stability compared to Ouabain .
- Therapeutic Applications : Digoxin’s trisaccharide chain enhances oral bioavailability, making it preferable for chronic use, while this compound remains under investigation for its unique pharmacokinetic profile .
Q & A
Q. What methodologies are recommended for isolating Corchorozide A from natural sources?
this compound is typically isolated using chromatographic techniques such as column chromatography (CC) and preparative HPLC, guided by bioactivity assays (e.g., antioxidant or anti-inflammatory screening). Polar solvents like methanol or ethanol are preferred for extraction due to the compound’s glycosidic structure. Post-extraction, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for preliminary identification . To ensure reproducibility, document solvent ratios, column packing materials, and elution gradients in detail .
Q. How can researchers confirm the structural identity of this compound?
Structural elucidation requires a combination of spectroscopic methods:
- 1D/2D NMR (e.g., HSQC, HMBC) to map carbon-hydrogen connectivity and glycosidic linkages.
- HRMS for molecular formula validation.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination.
Cross-validate data against published spectral libraries or related compounds (e.g., corchorosides). Discrepancies in NMR shifts may indicate impurities or stereochemical variations, necessitating repeated purification .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
Standard assays include:
- Antioxidant activity : DPPH radical scavenging, FRAP, or ORAC assays.
- Anti-inflammatory effects : Inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells).
- Cytotoxicity : MTT or SRB assays against cancer cell lines.
Normalize results to positive controls (e.g., ascorbic acid for antioxidants) and report IC50 values with confidence intervals. Ensure cell lines are authenticated and culture conditions standardized .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Contradictions often arise from methodological variability (e.g., assay protocols, compound purity). To resolve these:
- Conduct a systematic review of existing studies, evaluating factors like solvent used in assays, cell line origins, and statistical methods .
- Perform meta-analyses to quantify effect sizes across studies, adjusting for heterogeneity.
- Replicate key experiments under controlled conditions, ensuring ≥95% compound purity (via HPLC) and adherence to FAIR data principles .
Q. What strategies optimize the synthetic yield of this compound derivatives?
For semi-synthesis or derivatization:
- Use design of experiments (DoE) to identify critical variables (e.g., reaction temperature, catalyst loading).
- Employ computational chemistry (e.g., DFT calculations) to predict reactive sites on the glycosidic core.
- Monitor reactions in real-time using LC-MS or in-situ IR spectroscopy.
Report yield improvements relative to baseline conditions and characterize derivatives via tandem MS/MS and NOESY NMR .
Q. How can multi-omics approaches enhance mechanistic studies of this compound?
Integrate:
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Metabolomics : LC-HRMS to map metabolic pathway perturbations.
- Network pharmacology : Build compound-target-disease networks using tools like STITCH or SwissTargetPrediction.
Validate findings with CRISPR-Cas9 knockouts or siRNA silencing of putative targets. Use open-source platforms (e.g., GNPS) for data sharing and collaboration .
Q. What statistical methods are robust for analyzing dose-response relationships in this compound studies?
- Fit data to nonlinear regression models (e.g., sigmoidal dose-response curves) using tools like GraphPad Prism.
- Apply Bayesian hierarchical models to account for inter-study variability in meta-analyses.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
Report p-values, effect sizes, and power calculations to avoid Type I/II errors .
Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility of this compound studies?
- Pre-register protocols on platforms like Open Science Framework (OSF).
- Include positive and negative controls in all assays.
- Document instrument calibration (e.g., NMR shimming, HPLC column lot numbers).
- Share raw data and code repositories (e.g., GitHub, Zenodo) for transparency .
Q. What frameworks guide hypothesis formulation for this compound research?
Use structured templates like PICOT (Population, Intervention, Comparison, Outcome, Time) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to define questions. Example:
Q. How can researchers mitigate bias in literature reviews on this compound?
- Search multiple databases (e.g., PubMed, SciFinder, Web of Science) with Boolean operators.
- Screen references using tools like PRISMA flowcharts.
- Assess study quality via ROBIS (Risk of Bias in Systematic Reviews) or GRADE criteria.
- Involve multiple reviewers for data extraction and bias assessment .
Data Presentation Guidelines
Q. Table 1: Minimum Reporting Standards for this compound Studies
| Parameter | Requirements |
|---|---|
| Purity | ≥95% (HPLC chromatogram with integration report) |
| Spectral Data | Full 1H/13C NMR, HRMS, IR in supplementary materials |
| Bioactivity | IC50/EC50 values ± 95% CI, dose-response curves |
| Statistical Analysis | p-values, effect sizes, power analysis |
| Reproducibility | Detailed protocols for key experiments (e.g., column chromatography conditions) |
| Adapted from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
